MIP-1095

Description

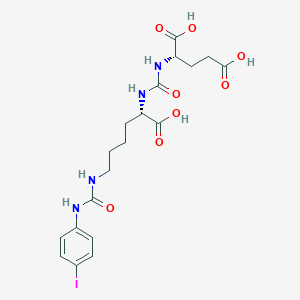

Properties

CAS No. |

949575-22-8 |

|---|---|

Molecular Formula |

C19H25IN4O8 |

Molecular Weight |

564.3 g/mol |

IUPAC Name |

(2S)-2-[[(1S)-1-carboxy-5-[(4-iodophenyl)carbamoylamino]pentyl]carbamoylamino]pentanedioic acid |

InChI |

InChI=1S/C19H25IN4O8/c20-11-4-6-12(7-5-11)22-18(31)21-10-2-1-3-13(16(27)28)23-19(32)24-14(17(29)30)8-9-15(25)26/h4-7,13-14H,1-3,8-10H2,(H,25,26)(H,27,28)(H,29,30)(H2,21,22,31)(H2,23,24,32)/t13-,14-/m0/s1 |

InChI Key |

LFEGKCKGGNXWDV-KBPBESRZSA-N |

Isomeric SMILES |

C1=CC(=CC=C1NC(=O)NCCCC[C@@H](C(=O)O)NC(=O)N[C@@H](CCC(=O)O)C(=O)O)I |

Canonical SMILES |

C1=CC(=CC=C1NC(=O)NCCCCC(C(=O)O)NC(=O)NC(CCC(=O)O)C(=O)O)I |

Appearance |

Solid powder |

Purity |

>98% (or refer to the Certificate of Analysis) |

shelf_life |

>2 years if stored properly |

solubility |

Soluble in DMSO |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyms |

2-(3-(1-carboxy-5-(3-(4-iodobphenyl)ureido)pentyl)ureido)pentanedioic acid MIP 1095 MIP-1095 MIP1095 |

Origin of Product |

United States |

Foundational & Exploratory

MIP-1095: A Comprehensive Technical Guide for Researchers

An In-depth Analysis of the Chemical Structure, Properties, and Biological Activity of a Potent Prostate-Specific Membrane Antigen (PSMA) Inhibitor

Abstract

MIP-1095 is a potent, urea-based small molecule inhibitor of prostate-specific membrane antigen (PSMA), a transmembrane glycoprotein that is highly expressed in prostate cancer. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and biological activity of this compound. It details the compound's mechanism of action, its role in modulating the PI3K/Akt/mTOR and MAPK signaling pathways, and its application as a radiolabeled agent for the diagnosis and therapy of metastatic castration-resistant prostate cancer (mCRPC). This document is intended for researchers, scientists, and drug development professionals in the field of oncology and radiopharmaceuticals.

Chemical Structure and Properties

This compound is a glutamate-urea-lysine analogue. Its chemical structure is characterized by a urea-based core that mimics the natural substrate of PSMA, enabling high-affinity binding. The molecule also incorporates a phenyl group that can be readily iodinated for radiolabeling purposes.

Table 1: Chemical and Physicochemical Properties of this compound

| Property | Value | Source |

| IUPAC Name | (2S)-2-[[(1S)-1-carboxy-5-[(4-iodophenyl)carbamoylamino]pentyl]carbamoylamino]pentanedioic acid | PubChem |

| Molecular Formula | C19H25IN4O8 | PubChem |

| Molecular Weight | 568.3 g/mol | PubChem |

| SMILES | C1=CC(=CC=C1NC(=O)NCCCC--INVALID-LINK--NC(=O)N--INVALID-LINK--C(=O)O)I | PubChem |

| InChI Key | LFEGKCKGGNXWDV-LUOJOMRDSA-N | PubChem |

| CAS Number | 1258980-67-4 | PubChem |

| Appearance | White to off-white solid (presumed) | Inferred |

| Solubility | Data not available | |

| Melting Point | Data not available | |

| pKa | Data not available |

Mechanism of Action and Signaling Pathway

This compound functions as a competitive inhibitor of PSMA, binding to the enzymatic active site of the protein. PSMA has been implicated in several signaling pathways crucial for prostate cancer cell survival and proliferation.[1] By inhibiting PSMA, this compound can modulate these pathways.

The binding of a ligand, such as the natural substrate or an inhibitor like this compound, to PSMA can trigger a signaling cascade.[2] Research suggests that PSMA signaling can redirect cell survival pathways from the MAPK pathway to the more potent PI3K-Akt pathway.[1] This switch is thought to promote the progression of prostate cancer.[1] PSMA has been shown to interact with the scaffolding protein RACK1, which disrupts the signaling between β1 integrin and the IGF-1R complex, leading to the activation of the Akt pathway.[1]

Experimental Protocols

Chemical Synthesis of this compound

A detailed, step-by-step protocol for the chemical synthesis of non-radiolabeled this compound is not publicly available in the reviewed literature. However, the synthesis of structurally related urea-based PSMA inhibitors typically involves a multi-step process. A generalized workflow is presented below.

Quality Control

The identity and purity of synthesized this compound should be confirmed using standard analytical techniques.

-

High-Performance Liquid Chromatography (HPLC): To assess the purity of the final compound. A reverse-phase C18 column with a gradient of water and acetonitrile containing trifluoroacetic acid is a common method for related compounds.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to confirm the chemical structure of this compound.

-

Mass Spectrometry (MS): To verify the molecular weight of the compound.

PSMA Competitive Binding Assay

This assay is performed to determine the binding affinity (Ki or IC50) of this compound for PSMA.

-

Cell Culture: Use a prostate cancer cell line that expresses high levels of PSMA, such as LNCaP or PC-3 PIP.

-

Radioligand: A radiolabeled ligand with known high affinity for PSMA is required (e.g., [¹²⁵I]this compound or another suitable radiotracer).

-

Assay Protocol:

-

Incubate PSMA-expressing cells or membrane preparations with a fixed concentration of the radioligand.

-

Add increasing concentrations of non-radiolabeled this compound.

-

Incubate to allow binding to reach equilibrium.

-

Separate bound from unbound radioligand by filtration or washing.

-

Measure the amount of bound radioactivity using a gamma counter.

-

-

Data Analysis: Plot the percentage of specific binding of the radioligand against the concentration of this compound. The IC50 value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand) can be determined by non-linear regression analysis. The Ki value can then be calculated using the Cheng-Prusoff equation.

In Vitro Cellular Uptake and Internalization Assay

This assay measures the ability of this compound to be taken up and internalized by PSMA-expressing cells.

-

Cell Culture: Plate PSMA-expressing cells (e.g., LNCaP) in multi-well plates and allow them to adhere.

-

Radiolabeled Compound: Use radiolabeled this compound (e.g., [¹³¹I]this compound or [¹²³I]this compound).

-

Uptake Protocol:

-

Incubate the cells with a known concentration of radiolabeled this compound for various time points at 37°C.

-

To determine non-specific uptake, a parallel set of wells should be co-incubated with a large excess of non-radiolabeled this compound.

-

At each time point, wash the cells with ice-cold buffer to remove unbound radioactivity.

-

Lyse the cells and measure the radioactivity in the cell lysate using a gamma counter.

-

-

Internalization Protocol:

-

Following the uptake incubation, treat the cells with an acidic buffer (e.g., glycine buffer, pH 2.5) to strip off surface-bound radioactivity.

-

The remaining cell-associated radioactivity represents the internalized fraction.

-

Measure the radioactivity in the acid wash (surface-bound) and the cell lysate (internalized).

-

-

Data Analysis: Express the results as a percentage of the added dose per million cells or per milligram of protein.

In Vivo Biodistribution Studies in Animal Models

These studies are conducted to evaluate the distribution, accumulation, and clearance of this compound in a living organism.

-

Animal Model: Use immunodeficient mice (e.g., nude or SCID mice) bearing xenografts of human PSMA-expressing prostate cancer cells (e.g., LNCaP).

-

Radiolabeled Compound: Administer a known amount of radiolabeled this compound (e.g., [¹³¹I]this compound) to the mice, typically via intravenous injection.

-

Study Protocol:

-

At various time points post-injection, euthanize groups of mice.

-

Dissect and collect major organs and tissues of interest (e.g., tumor, blood, liver, kidneys, spleen, muscle, bone).

-

Weigh each tissue sample.

-

Measure the radioactivity in each sample using a gamma counter.

-

Include standards of the injected dose to allow for decay correction and calculation of the percentage of injected dose.

-

-

Data Analysis: Express the biodistribution data as the percentage of the injected dose per gram of tissue (%ID/g). This allows for the assessment of tumor uptake and clearance from non-target organs.

Clinical Applications and Future Directions

Radiolabeled this compound has shown significant promise in the clinical setting for both the diagnosis and treatment of prostate cancer.

-

Diagnostic Imaging: [¹²³I]this compound and other radiolabeled analogues can be used with single-photon emission computed tomography (SPECT) to visualize PSMA-positive tumors and metastases.

-

Radioligand Therapy: [¹³¹I]this compound delivers targeted radiation to PSMA-expressing cancer cells, offering a therapeutic option for patients with mCRPC. Clinical trials, such as NCT03030885 and NCT03939689, have investigated the safety and efficacy of [¹³¹I]this compound.

Future research will likely focus on optimizing the therapeutic efficacy of this compound-based radioligand therapy, potentially through combination therapies, and exploring its application in other PSMA-expressing cancers.

Conclusion

This compound is a well-characterized and potent inhibitor of PSMA with significant potential in the management of prostate cancer. Its favorable chemical properties allow for straightforward radiolabeling, and its high affinity for PSMA enables targeted delivery of diagnostic and therapeutic payloads. The experimental protocols outlined in this guide provide a framework for researchers to further investigate the properties and applications of this promising molecule. Continued research into this compound and similar PSMA-targeted agents is expected to lead to advancements in the diagnosis and treatment of prostate cancer.

References

An In-depth Technical Guide to the Mechanism of Action of MIP-1095 in Prostate Cancer

For Researchers, Scientists, and Drug Development Professionals

Introduction

MIP-1095, also known as ¹³¹I-PSMA-1095, is a targeted radiopharmaceutical agent developed for the treatment of prostate cancer, particularly metastatic castration-resistant prostate cancer (mCRPC). It consists of a small-molecule inhibitor that targets the prostate-specific membrane antigen (PSMA), linked to the beta-emitting radionuclide Iodine-131 (¹³¹I). This guide provides a comprehensive overview of the mechanism of action of this compound, supported by quantitative data from clinical trials, detailed experimental protocols, and visualizations of the key signaling pathways involved.

Core Mechanism of Action: Targeted Radionuclide Therapy

The fundamental mechanism of action of ¹³¹I-MIP-1095 is the targeted delivery of cytotoxic radiation to prostate cancer cells. This is achieved through the high affinity and specificity of the this compound ligand for the extracellular domain of PSMA, a transmembrane glycoprotein that is significantly overexpressed on the surface of most prostate cancer cells.

Upon intravenous administration, ¹³¹I-MIP-1095 circulates in the bloodstream and binds to PSMA-expressing prostate cancer cells. Following binding, the radioligand is internalized by the cancer cells. The radioisotope, ¹³¹I, then decays, emitting beta particles that induce cellular damage, primarily through the formation of double-strand DNA breaks. This targeted delivery of radiation leads to the death of the tumor cells while minimizing damage to surrounding healthy tissues.

Clinical Efficacy and Safety of ¹³¹I-MIP-1095

Clinical trials have been conducted to evaluate the efficacy and safety of ¹³¹I-MIP-1095 in patients with mCRPC. The following tables summarize the key quantitative data from Phase 1 and Phase 2 studies.

Table 1: Efficacy of ¹³¹I-MIP-1095 in Metastatic Castration-Resistant Prostate Cancer

| Clinical Trial Phase | Number of Patients | Key Efficacy Endpoints | Results | Citations |

| Phase 2 | 9 | PSA Response: ≥50% decrease from baseline | 6 out of 9 patients (66.7%) | [1][2] |

| Radiographic Response: Confirmed | 1 patient | [1][2] | ||

| Median Overall Survival | 10.3 months | [1][2] | ||

| Median Progression-Free Survival | 5.4 months | [1][2] | ||

| Phase 1 | 5 (treated) | PSA Response: ≥50% decrease from baseline | 1 out of 3 patients (33.3%) in one cohort | [3][4] |

| Compassionate Use | 28 | PSA Response: >50% decrease | 60.7% of patients | [5][6] |

| Bone Pain Reduction: Complete or moderate | 84.6% of patients with bone pain | [5][6] |

Table 2: Safety Profile of ¹³¹I-MIP-1095 (Adverse Events)

| Clinical Trial Phase | Number of Patients | Grade ≥3 Adverse Events | Most Frequent Adverse Events (Any Grade) | Citations |

| Phase 2 | 9 | 4 patients | Thrombocytopenia, Anemia | [1][2] |

| Phase 1 | 5 (treated) | None reported as Grade ≥3 | Grade 1-2 thrombocytopenia, anemia, leukopenia, dry mouth | [3][4] |

| Compassionate Use | 28 | Not specified | Mild hematological toxicities, transient slight to moderate dry mouth (25% of patients) | [5][6] |

Table 3: Dosimetry of ¹³¹I-MIP-1095 (Absorbed Doses in Normal Organs)

| Organ | Absorbed Dose (mSv/MBq) | Citations |

| Salivary Glands | 3.8 | [5][6] |

| Liver | 1.7 | [5][6] |

| Kidneys | 1.4 | [5][6] |

| Red Marrow | 0.37 | [5][6] |

It is noteworthy that tumor lesions, including lymph node and bone metastases, received significantly high absorbed doses, with estimates upwards of 300 Gy.[5][6]

Preclinical Evidence for Enhanced Efficacy through Combination Therapy

In vitro studies have explored the potential of combining ¹³¹I-MIP-1095 with various radiosensitizing agents to enhance its anti-tumor effects. These studies have demonstrated synergistic interactions with drugs targeting DNA damage repair, apoptosis pathways, and proteasome function.

Table 4: In Vitro Radiosensitization of ¹³¹I-MIP-1095 in LNCaP Spheroids

| Radiosensitizing Agent | Mechanism of Action | Outcome | Citations |

| Olaparib | PARP-1 inhibitor | Significantly enhanced inhibition of spheroid growth | [7][8] |

| Topotecan | Topoisomerase I inhibitor | Significantly enhanced inhibition of spheroid growth | [7][8] |

| Bortezomib | Proteasome inhibitor | Significantly enhanced inhibition of spheroid growth | [7][8] |

| Nutlin-3 | p53-MDM2 interaction inhibitor | Significantly enhanced inhibition of spheroid growth | [7][8] |

| Disulfiram (DSF:Cu) | Oxidizing agent | Significantly enhanced inhibition of spheroid growth | [7][8] |

| AZD7762 | Chk1 inhibitor | Failed to potentiate the effect of ¹³¹I-MIP-1095 | [7][8] |

Signaling Pathways Modulated by PSMA

The targeting of PSMA by this compound not only serves as a delivery mechanism but may also impact downstream signaling pathways that are crucial for prostate cancer progression. Research has elucidated a key role for PSMA in modulating a switch between the MAPK and PI3K-AKT signaling pathways.

PSMA-Mediated Signaling Switch

In prostate cancer cells, PSMA has been shown to interact with the scaffolding protein RACK1.[9][10] This interaction disrupts the association of RACK1 with β1 integrin and the insulin-like growth factor 1 receptor (IGF-1R).[9][10][11] In the absence of high PSMA expression, the IGF-1R/β1 integrin/RACK1 complex activates the MAPK/ERK pathway, which is associated with cell proliferation.[10] However, when PSMA expression is high, its interaction with RACK1 redirects signaling towards the PI3K-AKT pathway, a key driver of cell survival and resistance to apoptosis.[9][10]

Experimental Protocols

This section provides an overview of the key experimental methodologies used in the preclinical and clinical evaluation of this compound.

LNCaP Spheroid Culture for Radiosensitization Assays

-

Cell Culture: LNCaP prostate cancer cells are maintained in a suitable culture medium (e.g., RPMI) supplemented with fetal bovine serum and antibiotics.[7][12]

-

Spheroid Formation: Spheroids are generated using the liquid overlay technique.[13][14][15] A specific number of cells (e.g., 2000 cells/well) are seeded into non-adherent U-bottom 96-well plates.[14][15] The plates are centrifuged to facilitate cell aggregation and incubated.[16]

-

Treatment: Spheroids are treated with ¹³¹I-MIP-1095 alone or in combination with radiosensitizing agents at various concentrations.[7][8]

-

Growth Analysis: Spheroid growth is monitored over time by measuring their volume.[7][8] Treatment efficacy is assessed by determining the time required for spheroid volume to double and by calculating the area under the volume-time growth curve.[7][8]

Dosimetry Calculations using OLINDA/EXM

-

Imaging: Patients undergo PET/CT imaging at multiple time points (e.g., 1, 4, 24, 48, and 72 hours) after intravenous administration of ¹²⁴I-MIP-1095.[5][6]

-

Volume of Interest Definition: Volumes of interest are drawn for tumor lesions and normal organs at each time point.[5][6]

-

Dose Calculation: The OLINDA/EXM software is used to estimate the absorbed radiation doses to various organs.[5][6][17] This software utilizes dosimetry phantoms (e.g., adult male) to compute the absorbed dose estimates.[5]

Synergy Analysis

The interaction between ¹³¹I-MIP-1095 and radiosensitizing agents can be quantitatively assessed using methods such as the Combination Index (CI) and isobologram analysis, often based on the Chou-Talalay method.[9][11][18][19]

-

Combination Index (CI): A CI value of < 1 indicates synergy, a CI value = 1 indicates an additive effect, and a CI value > 1 indicates antagonism.[9][11][19]

-

Isobologram: This is a graphical representation of the interaction, where data points falling below the line of additivity indicate synergy.[9][18]

Conclusion

This compound represents a promising targeted radiopharmaceutical for the treatment of mCRPC. Its mechanism of action is centered on the specific delivery of a cytotoxic dose of radiation to PSMA-expressing tumor cells. Clinical data have demonstrated its anti-tumor activity and a manageable safety profile. Furthermore, preclinical studies suggest that its efficacy can be enhanced through combination with various radiosensitizing agents. A deeper understanding of the PSMA-mediated signaling pathways provides further rationale for the development of combination therapies and for the identification of potential biomarkers of response. The experimental protocols outlined in this guide provide a framework for the continued investigation and optimization of this therapeutic approach.

References

- 1. Analysis of Radiation-Induced Changes in Cell Cycle and DNA Damage of Murine Hematopoietic Stem Cells by Multi-Color Flow Cytometry - PMC [pmc.ncbi.nlm.nih.gov]

- 2. High-Content Clonogenic Survival Screen to Identify Chemoradiation Sensitizers - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pubcompare.ai [pubcompare.ai]

- 4. researchgate.net [researchgate.net]

- 5. LNCaP Cell Line Spheroid Generation and Characterization for HT Assays | Thermo Fisher Scientific - JP [thermofisher.com]

- 6. SynergyFinder™ Drug Combination Studies | Oncolines B.V. [oncolines.com]

- 7. Preliminary evaluation of prostate‐targeted radiotherapy using 131I‐MIP‐1095 in combination with radiosensitising chemotherapeutic drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. mythreyaherbal.com [mythreyaherbal.com]

- 10. Analyzing cell cycle checkpoints in response to ionizing radiation in mammalian cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. aacrjournals.org [aacrjournals.org]

- 12. pure.johnshopkins.edu [pure.johnshopkins.edu]

- 13. Multicellular tumor spheroids of LNCaP-Luc prostate cancer cells as in vitro screening models for cytotoxic drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 14. mdpi.com [mdpi.com]

- 15. Radiobiological Assessment of Targeted Radionuclide Therapy with [177Lu]Lu-PSMA-I&T in 2D vs. 3D Cell Culture Models - PMC [pmc.ncbi.nlm.nih.gov]

- 16. LNCaP Cell Line Spheroid Generation and Characterization for HT Assays | Thermo Fisher Scientific - US [thermofisher.com]

- 17. Clonogenic Assay - Creative Bioarray - Creative Bioarray | Creative Bioarray [creative-bioarray.com]

- 18. Comparison of methods for evaluating drug-drug interaction - PMC [pmc.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

The High Affinity of MIP-1095 for Prostate-Specific Membrane Antigen (PSMA): A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the binding affinity of MIP-1095, a small molecule inhibitor of Prostate-Specific Membrane Antigen (PSMA), a well-validated target for the imaging and therapy of prostate cancer. This document details the quantitative binding characteristics, the experimental methodology used for its determination, and explores a key signaling pathway influenced by PSMA engagement.

Quantitative Binding Affinity of this compound

This compound demonstrates potent and high-affinity binding to PSMA. The key quantitative metrics, the inhibition constant (Ki) and the dissociation constant (Kd), underscore its strong interaction with the target protein. These values are summarized in the table below.

| Parameter | Value (nmol/L) | Reference |

| Inhibition Constant (Ki) | 0.24 ± 0.14 | [1] |

| Dissociation Constant (Kd) for [123I]this compound | 0.81 ± 0.39 | [1] |

Table 1: Quantitative PSMA Binding Affinity Data for this compound

Experimental Protocol: Competitive Radioligand Binding Assay

The determination of the binding affinity of this compound for PSMA was achieved through a competitive radioligand binding assay. This method quantifies the ability of a non-radiolabeled compound (this compound) to displace a known radiolabeled ligand from its target.

Materials and Methods

-

Cell Line: LNCaP human prostate cancer cells, which endogenously express high levels of PSMA.

-

Cell Membrane Preparation: LNCaP cells were harvested and homogenized. The cell membranes were then isolated by centrifugation to be used in the binding assay.

-

Radioligand: [125I]I-DCIT, a known radioiodinated ligand with high affinity for PSMA.

-

Competitor: 2-(phosphonomethyl)pentanedioic acid (PMPA), a potent and structurally unrelated PSMA inhibitor, was used to determine non-specific binding.

-

Test Compound: Non-radiolabeled this compound.

-

Assay Buffer: A suitable buffer, such as Tris-HCl with MgCl2, was used to maintain physiological pH and ionic strength.

Assay Procedure

-

Incubation: A fixed concentration of LNCaP cell membranes and the radioligand ([125I]I-DCIT) were incubated in the assay buffer.

-

Competition: Increasing concentrations of the non-radiolabeled test compound (this compound) were added to the incubation mixture.

-

Equilibrium: The mixture was incubated for a sufficient time at a specific temperature (e.g., room temperature or 37°C) to allow the binding to reach equilibrium.

-

Separation: The membrane-bound radioligand was separated from the free radioligand. This is typically achieved by rapid filtration through a glass fiber filter, which traps the membranes while allowing the unbound ligand to pass through.

-

Quantification: The amount of radioactivity retained on the filters was measured using a gamma counter.

-

Data Analysis: The data were analyzed using non-linear regression to determine the IC50 value of this compound, which is the concentration of the inhibitor that displaces 50% of the specific binding of the radioligand. The Ki value was then calculated from the IC50 value using the Cheng-Prusoff equation.

Experimental Workflow Diagram

References

Preclinical Profile of MIP-1095: A PSMA-Targeted Radiopharmaceutical

For Researchers, Scientists, and Drug Development Professionals

Introduction

MIP-1095 is a small molecule, urea-based inhibitor of Prostate-Specific Membrane Antigen (PSMA), a transmembrane glycoprotein that is highly overexpressed on the surface of prostate cancer cells.[1][2] This characteristic makes PSMA an attractive target for both imaging and therapeutic applications in prostate cancer. When labeled with a radioisotope, such as Iodine-131 (¹³¹I) or Iodine-124 (¹²⁴I), this compound serves as a radiopharmaceutical designed to selectively deliver radiation to PSMA-expressing tumors. This document provides a comprehensive overview of the preclinical research on this compound, detailing its mechanism of action, in vitro and in vivo efficacy, and the experimental protocols utilized in its evaluation.

Mechanism of Action

This compound potently and specifically binds to the extracellular enzymatic domain of PSMA. This binding affinity is quantified by a low nanomolar inhibition constant (Ki), indicating a strong interaction. Once bound, the radiolabeled this compound is internalized by the cancer cell, leading to the intracellular accumulation of the radioactive payload. The emitted radiation, in the case of ¹³¹I, consists of beta particles that induce cellular damage, primarily through the formation of double-strand DNA breaks, ultimately leading to apoptotic cell death.

Caption: Mechanism of action of radiolabeled this compound.

Quantitative Data Summary

The following tables summarize the key quantitative data from preclinical and early clinical studies of this compound and its radiolabeled variants.

Table 1: In Vitro Binding Affinity

| Compound | Target | Kᵢ (nM) | Cell Line |

| This compound | PSMA | 0.24 | Not Specified |

Kᵢ: Inhibition Constant [3]

Table 2: Preclinical Efficacy of ¹³¹I-MIP-1095 in LNCaP Xenograft Model

| Treatment Group | Tumor Doubling Time (days) |

| Vehicle Control | 16 |

| 1.9 MBq ¹³¹I-MIP-1095 | 55 |

| 5.6 MBq ¹³¹I-MIP-1095 | 89 |

| 16.7 MBq ¹³¹I-MIP-1095 | >130 |

[4]

Table 3: Biodistribution and Dosimetry of ¹²⁴I-MIP-1095 in Patients

| Organ | Absorbed Dose (mSv/MBq) |

| Salivary Glands | 3.8 |

| Liver | 1.7 |

| Kidneys | 1.4 |

| Red Marrow | 0.37 |

Experimental Protocols

In Vitro Spheroid Growth Delay Assay

This assay was utilized to assess the cytotoxic effects of ¹³¹I-MIP-1095, both alone and in combination with other therapeutic agents, on three-dimensional cell cultures that mimic small avascular tumors.[7][8][9]

-

Cell Culture: LNCaP human prostate adenocarcinoma cells were cultured in a suitable medium until they formed multicellular spheroids of a desired diameter (e.g., 100 µm).

-

Treatment: Spheroids were treated with varying concentrations of ¹³¹I-MIP-1095 (e.g., 0 to 10 MBq/ml) for a specified duration (e.g., 2 hours).[4][8][9] For combination studies, spheroids were co-incubated with ¹³¹I-MIP-1095 and a radiosensitizing agent.[7][9]

-

Monitoring: The volume of the spheroids was monitored over time using microscopy and image analysis software.

-

Data Analysis: Treatment efficacy was determined by calculating the time required for the spheroid volume to double (τ₂) and by measuring the area under the volume-time growth curve (AUC).[7][8][9]

Caption: Workflow for the in vitro spheroid growth delay assay.

In Vivo Xenograft Tumor Model

This model was employed to evaluate the antitumor efficacy and biodistribution of radiolabeled this compound in a living organism.[4]

-

Animal Model: Immunocompromised mice (e.g., nude mice) were used.

-

Tumor Implantation: LNCaP cells were subcutaneously injected into the flanks of the mice. Tumors were allowed to grow to a specific size (e.g., 300 mm³).[4]

-

Treatment Administration: Mice were administered with different doses of ¹³¹I-MIP-1095 via intravenous injection. A control group received a vehicle solution. To confirm PSMA-specific uptake, a blocking agent (PMPA) was co-injected in a separate cohort.[4]

-

Tumor Monitoring: Tumor growth and the body weight of the mice were monitored regularly (e.g., twice a week).[4]

-

Biodistribution Studies: For biodistribution analysis, mice were administered with a smaller dose of radiolabeled this compound. At various time points post-injection, animals were euthanized, and organs of interest were harvested, weighed, and their radioactivity was measured to determine the tissue distribution of the compound.[4]

-

Data Analysis: Tumor growth inhibition was assessed by comparing the tumor volumes in treated versus control groups over time. Biodistribution data was used to calculate the absorbed radiation dose in different tissues.

Caption: Workflow for the in vivo xenograft tumor model study.

Combination Therapy and Radiosensitization

Preclinical studies have explored the potential of enhancing the therapeutic efficacy of ¹³¹I-MIP-1095 by combining it with various chemotherapeutic drugs that act as radiosensitizers.[7][9][10] In LNCaP spheroids, agents such as the PARP-1 inhibitor olaparib, the topoisomerase I inhibitor topotecan, and the copper-chelated form of disulfiram (DSF:Cu) have been shown to significantly increase the growth inhibition induced by ¹³¹I-MIP-1095.[7][10] The proposed mechanism for the radiosensitizing effect of DSF:Cu is the inhibition of radiation-induced G2 cell cycle arrest.[7] These findings suggest that a combination therapy approach may be a promising strategy to improve the clinical outcomes of ¹³¹I-MIP-1095 treatment.[9]

Conclusion

The preclinical data for this compound demonstrates its high affinity and specificity for PSMA, leading to effective, targeted delivery of radiation to prostate cancer cells. In vitro and in vivo studies have consistently shown a dose-dependent antitumor effect of ¹³¹I-MIP-1095. Furthermore, the potential for synergistic effects when combined with radiosensitizing agents opens new avenues for enhancing its therapeutic index. These promising preclinical findings have provided a strong rationale for the clinical development of ¹³¹I-MIP-1095 as a targeted radiopharmaceutical for the treatment of metastatic castration-resistant prostate cancer.[11][12][13][14][15]

References

- 1. Facebook [cancer.gov]

- 2. 131i-mip-1095 - My Cancer Genome [mycancergenome.org]

- 3. medchemexpress.com [medchemexpress.com]

- 4. jnm.snmjournals.org [jnm.snmjournals.org]

- 5. Radiation dosimetry and first therapy results with a (124)I/ (131)I-labeled small molecule (this compound) targeting PSMA for prostate cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Radiation dosimetry and first therapy results with a 124I/131I-labeled small molecule (this compound) targeting PSMA for prostate cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 7. jnm.snmjournals.org [jnm.snmjournals.org]

- 8. academic.oup.com [academic.oup.com]

- 9. Preliminary evaluation of prostate‐targeted radiotherapy using 131I‐MIP‐1095 in combination with radiosensitising chemotherapeutic drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. A Phase 1, Open-label, Dose-Ascending Study to Evaluate the Safety and Tolerability of the Therapeutic Radiopharmaceutical 131I-MIP-1095 for the Treatment of Metastatic Castration-Resistant Prostate Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Progenics initiates Phase I trial of 1095 to treat metastatic prostate cancer - Clinical Trials Arena [clinicaltrialsarena.com]

- 13. youtube.com [youtube.com]

- 14. Molecular Insight Pharmaceuticals, Inc. Announces Initiation of Phase 2 Trial for Prostate Cancer Molecular Imaging Drug - BioSpace [biospace.com]

- 15. A phase 2, single-arm trial evaluating 131 I-PSMA-1095 targeted radioligand therapy for metastatic castration-resistant prostate cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

The Discovery and Development of MIP-1095: A PSMA-Targeted Radiopharmaceutical

A Technical Whitepaper for Researchers and Drug Development Professionals

Abstract

MIP-1095, a potent urea-based small molecule inhibitor of Prostate-Specific Membrane Antigen (PSMA), has emerged as a significant radiopharmaceutical agent for the diagnosis and treatment of metastatic castration-resistant prostate cancer (mCRPC). When labeled with iodine-131 (¹³¹I-MIP-1095), it selectively delivers cytotoxic radiation to PSMA-expressing tumor cells. This technical guide provides an in-depth overview of the discovery, preclinical development, and clinical evaluation of this compound, with a focus on its mechanism of action, experimental protocols, and key quantitative data.

Introduction: Targeting PSMA in Prostate Cancer

Prostate-Specific Membrane Antigen (PSMA), also known as folate hydrolase I (FOLH1) or glutamate carboxypeptidase II (GCPII), is a transmembrane glycoprotein that is highly overexpressed on the surface of prostate cancer cells, particularly in advanced, metastatic, and hormone-refractory disease.[1] Its limited expression in most normal tissues makes it an ideal target for the development of targeted therapies and imaging agents. This compound was developed as a small molecule inhibitor that binds with high affinity to the extracellular enzymatic domain of PSMA.[2]

The Discovery of this compound

This compound, chemically known as (S)-2-(3-((S)-1-carboxy-5-(3-(4-iodophenyl)ureido)pentyl)ureido)pentanedioic acid, is a urea-based peptidomimetic.[3] Its design is based on the structure of N-acetyl-l-aspartyl-l-glutamate (NAAG), a natural substrate for PSMA's enzymatic activity. The core of this compound is a glutamate-urea-lysine motif, which has been identified as a key pharmacophore for high-affinity binding to the active site of PSMA. The 4-iodophenyl group serves as a site for the stable incorporation of radioiodine isotopes for imaging and therapeutic applications.[2]

Mechanism of Action

This compound functions as a competitive inhibitor of the N-acetylated-alpha-linked-acidic dipeptidase (NAALADase) activity of PSMA.[3] When radiolabeled with ¹³¹I, a beta-particle emitter, ¹³¹I-MIP-1095 binds to PSMA on the surface of prostate cancer cells.[4] Following binding, the radiopharmaceutical is internalized, delivering a localized and cytotoxic dose of radiation directly to the tumor cells, leading to DNA damage and subsequent cell death.[5]

// Nodes MIP1095 [label="¹³¹I-MIP-1095", fillcolor="#4285F4", fontcolor="#FFFFFF"]; PSMA [label="PSMA Receptor\n(on Prostate Cancer Cell)", fillcolor="#EA4335", fontcolor="#FFFFFF", shape=cds]; Internalization [label="Internalization", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; DNA_Damage [label="DNA Double-Strand Breaks\n(due to β-radiation)", fillcolor="#34A853", fontcolor="#FFFFFF"]; Cell_Death [label="Apoptosis / Cell Death", shape=octagon, fillcolor="#5F6368", fontcolor="#FFFFFF"];

// Edges MIP1095 -> PSMA [label="Binding", fontcolor="#202124", color="#202124"]; PSMA -> Internalization [label="Receptor-Mediated\nEndocytosis", fontcolor="#202124", color="#202124"]; Internalization -> DNA_Damage [label="Release of ¹³¹I", fontcolor="#202124", color="#202124"]; DNA_Damage -> Cell_Death [label="Induction of Apoptosis", fontcolor="#202124", color="#202124"]; }

Figure 1: Mechanism of action of ¹³¹I-MIP-1095.

Preclinical Development

In Vitro Studies

The binding affinity of this compound to PSMA was determined through competitive binding assays using PSMA-positive human prostate cancer LNCaP cells.

Table 1: In Vitro Binding Affinity of this compound

| Parameter | Value | Cell Line | Reference |

| Ki | 0.24 ± 0.14 nM | LNCaP | |

| Kd | 0.81 ± 0.39 nM | LNCaP |

-

Cell Culture: LNCaP cells, which endogenously express PSMA, are cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO₂.

-

Radioligand: A known concentration of a radiolabeled PSMA ligand (e.g., [¹²⁵I]I-DCIT) is used as the tracer.

-

Competition: LNCaP cells are incubated with the radioligand and increasing concentrations of non-radiolabeled this compound.

-

Incubation: The incubation is carried out for a specified time (e.g., 1-2 hours) at 4°C to reach equilibrium binding.

-

Separation: Bound and free radioligand are separated by rapid filtration through glass fiber filters.

-

Quantification: The radioactivity retained on the filters is measured using a gamma counter.

-

Data Analysis: The concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The inhibition constant (Ki) is then calculated using the Cheng-Prusoff equation.

In Vivo Studies

The in vivo efficacy and biodistribution of radioiodinated this compound were evaluated in mouse xenograft models bearing human prostate cancer tumors.

Table 2: In Vivo Tumor Uptake of [¹²³I]this compound in LNCaP Xenografts

| Time Post-Injection | Tumor Uptake (%ID/g) | Reference |

| 4 hours | 34.3 ± 12.7 | |

| 24 hours | 29.1 ± 15.1 | [3] |

-

Animal Model: Male immunodeficient mice (e.g., athymic nude or SCID) are used.

-

Cell Preparation: LNCaP cells are harvested from culture, washed, and resuspended in a suitable medium, often mixed with Matrigel to enhance tumor formation.[6]

-

Tumor Inoculation: A suspension of LNCaP cells (typically 1-5 million cells) is injected subcutaneously into the flank of the mice.[6]

-

Tumor Growth Monitoring: Tumor growth is monitored regularly by caliper measurements.

-

Radiopharmaceutical Administration: Once tumors reach a suitable size, radioiodinated this compound is administered intravenously.

-

Biodistribution Studies: At various time points post-injection, mice are euthanized, and tumors and major organs are harvested, weighed, and the radioactivity is measured to determine the percent injected dose per gram of tissue (%ID/g).[3]

Radiochemistry

Synthesis and Radiolabeling

This compound is radiolabeled with iodine isotopes (¹²³I for imaging, ¹³¹I for therapy) via iododestannylation of a trimethylstannyl precursor.

// Nodes Precursor [label="Trimethylstannyl Precursor\nof this compound", fillcolor="#F1F3F4", fontcolor="#202124"]; Radioiodine [label="Na¹³¹I or Na¹²³I", fillcolor="#F1F3F4", fontcolor="#202124"]; Reaction [label="Iododestannylation Reaction\n(Acidic, Oxidizing Conditions)", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; Purification [label="Purification\n(e.g., C18 Sep-Pak)", shape=parallelogram, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Final_Product [label="¹³¹I-MIP-1095 or ¹²³I-MIP-1095", fillcolor="#34A853", fontcolor="#FFFFFF"]; QC [label="Quality Control\n(HPLC)", shape=diamond, fillcolor="#EA4335", fontcolor="#FFFFFF"];

// Edges Precursor -> Reaction [color="#202124"]; Radioiodine -> Reaction [color="#202124"]; Reaction -> Purification [color="#202124"]; Purification -> QC [color="#202124"]; QC -> Final_Product [label=">95% Radiochemical Purity", fontcolor="#202124", color="#202124"]; }

Figure 2: General workflow for the radiolabeling of this compound.

Experimental Protocol: Radioiodination of this compound Precursor

-

Precursor Preparation: The trimethylstannyl precursor of this compound is dissolved in a suitable solvent.

-

Radioiodine Addition: Sodium iodide (Na¹²³I or Na¹³¹I) is added to the reaction vessel.

-

Reaction Initiation: An oxidizing agent (e.g., hydrogen peroxide) is added under acidic conditions to facilitate the electrophilic substitution of the trimethylstannyl group with radioiodine.[7] The reaction is typically performed at room temperature for a short duration (e.g., 10 minutes).[8]

-

Purification: The reaction mixture is purified using solid-phase extraction, such as a C18 Sep-Pak cartridge, to remove unreacted radioiodine and other impurities.[8][9]

-

Deprotection: If protecting groups (e.g., t-butyl esters) are present on the precursor, they are removed, often using trifluoroacetic acid.[9]

-

Quality Control: The radiochemical purity of the final product is determined by high-performance liquid chromatography (HPLC).[7]

Clinical Development

Dosimetry and Biodistribution in Humans

Studies using ¹²⁴I-MIP-1095 PET/CT in patients with prostate cancer have been conducted to determine the biodistribution and estimate the radiation dosimetry for the therapeutic use of ¹³¹I-MIP-1095.[7][10]

Table 3: Estimated Absorbed Radiation Doses of ¹³¹I-MIP-1095 in Humans

| Organ | Absorbed Dose (mSv/MBq) | Reference |

| Salivary Glands | 3.8 | [7][10] |

| Liver | 1.7 | [7][10] |

| Kidneys | 1.4 | [7][10] |

| Red Marrow | 0.37 | [7][10] |

Clinical Trials

¹³¹I-MIP-1095 has been evaluated in clinical trials for the treatment of metastatic castration-resistant prostate cancer.

A compassionate use program provided early insights into the safety and efficacy of ¹³¹I-MIP-1095.

Table 4: Summary of Compassionate Use Program with ¹³¹I-MIP-1095

| Parameter | Result | Reference |

| Number of Patients | 28 | [7][10] |

| Mean Administered Activity | 4.8 GBq (range 2 to 7.2 GBq) | [7] |

| PSA Response (>50% decline) | 60.7% of patients | [7][10] |

| Bone Pain Reduction | 84.6% of patients with bone pain | [7][10] |

| Common Adverse Events | Mild hematological toxicities, transient dry mouth | [7][10] |

A Phase 1, open-label, dose-escalation study was conducted to evaluate the safety and tolerability of ¹³¹I-MIP-1095 in men with mCRPC.[11]

Table 5: Summary of Phase 1 Clinical Trial of ¹³¹I-MIP-1095 (NCT03030885)

| Parameter | Details | Reference |

| Number of Patients Treated | 5 | [11] |

| Dose Cohorts | 50 mCi and 75 mCi | [11] |

| PSA Response (>50% decline) | 1 out of 3 evaluable patients (33.3%) | [11] |

| Most Common Adverse Events | Grade 1-2 thrombocytopenia, anemia, leukopenia, dry mouth | [11] |

| Serious Adverse Events | None reported | [11] |

Conclusion and Future Directions

This compound, particularly in its radioiodinated form, has demonstrated significant potential as a targeted radiopharmaceutical for prostate cancer. Its high affinity for PSMA allows for the selective delivery of radiation to tumor sites, leading to promising therapeutic responses in patients with advanced disease. The preclinical and early clinical data support its continued development. Future research may focus on optimizing dosing regimens, exploring combination therapies, and potentially expanding its application to other PSMA-expressing cancers.

References

- 1. researchgate.net [researchgate.net]

- 2. Collection - Data from 2-(3-{1-Carboxy-5-[(6-[18F]Fluoro-Pyridine-3-Carbonyl)-Amino]-Pentyl}-Ureido)-Pentanedioic Acid, [18F]DCFPyL, a PSMA-Based PET Imaging Agent for Prostate Cancer - Clinical Cancer Research - Figshare [aacr.figshare.com]

- 3. 123I-Labeled (S)-2-(3-((S)-1-carboxy-5-(3-(4-iodophenyl) ureido)pentyl)ureido)pentanedoic acid - Molecular Imaging and Contrast Agent Database (MICAD) - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. (2S)-2-(3-(1-Carboxy-5-(4-211At-Astatobenzamido)Pentyl)Ureido)-Pentanedioic Acid for PSMA-Targeted α-Particle Radiopharmaceutical Therapy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. LNCaP Xenograft Model - Altogen Labs [altogenlabs.com]

- 7. Radiation dosimetry and first therapy results with a 124I/131I-labeled small molecule (this compound) targeting PSMA for prostate cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 8. jnm.snmjournals.org [jnm.snmjournals.org]

- 9. academic.oup.com [academic.oup.com]

- 10. Radiation dosimetry and first therapy results with a (124)I/ (131)I-labeled small molecule (this compound) targeting PSMA for prostate cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. A Phase 1, Open-label, Dose-Ascending Study to Evaluate the Safety and Tolerability of the Therapeutic Radiopharmaceutical 131I-MIP-1095 for the Treatment of Metastatic Castration-Resistant Prostate Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

MIP-1095: A Urea-Based PSMA Ligand for Theranostics in Prostate Cancer

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction

Prostate-specific membrane antigen (PSMA) has emerged as a critical biomarker and therapeutic target in the management of prostate cancer. Its overexpression on the surface of prostate cancer cells, particularly in metastatic and castration-resistant disease, makes it an ideal candidate for targeted imaging and radionuclide therapy. MIP-1095, a urea-based small molecule inhibitor of PSMA, has shown significant promise as a theranostic agent, capable of being labeled with different radioisotopes for both diagnostic imaging and targeted radiotherapy. This technical guide provides a comprehensive overview of this compound, detailing its synthesis, experimental evaluation, and clinical development.

Core Compound Details

This compound, chemically known as (S)-2-(3-((S)-1-carboxy-5-(3-(4-iodophenyl)ureido)pentyl)ureido)pentanedioic acid, is a potent inhibitor of the glutamate carboxypeptidase activity of PSMA.[1] Its structure incorporates a glutamate-urea-lysine motif, which is responsible for its high-affinity binding to the enzymatic active site of PSMA.[2] The phenyl group can be readily substituted with a radioisotope of iodine, allowing for its use in nuclear medicine applications.

Quantitative Data Summary

The following tables summarize the key quantitative data reported for this compound and its radioiodinated analogues.

Table 1: In Vitro Binding Affinity and Potency

| Parameter | Value | Cell Line/Assay Condition | Reference |

| Ki | 0.24 ± 0.14 nM | LNCaP cellular lysates (NAALADase enzymatic activity inhibition) | [1] |

| Kd | 0.81 ± 0.39 nM | LNCaP human prostate cancer cells ([123I]this compound) | [1] |

Table 2: Human Biodistribution of 124I-MIP-1095 (Dosimetry Study)

| Organ | Mean Absorbed Dose (mGy/MBq) | Reference |

| Salivary Glands | 4.6 | [3] |

| Liver | 1.5 | [3] |

| Kidneys | 1.5 | [3] |

| Red Marrow | 0.37 | [4] |

Table 3: Dosimetry Estimates for 131I-MIP-1095 in Humans

| Organ | Mean Absorbed Dose (mSv/MBq) | Reference |

| Salivary Glands | 3.8 | [4] |

| Liver | 1.7 | [4] |

| Kidneys | 1.4 | [4] |

Experimental Protocols

Synthesis of Radioiodinated this compound

The radiosynthesis of [123/124/131I]this compound is achieved through an iododestannylation reaction of its trimethylstannyl precursor.[5]

Materials:

-

(S)-ditert-butyl2-(3-((S)-1-tert-butoxy-1-oxo-6-(3-(4-(trimethylstannyl)phenyl)ureido)-hexane-2-yl)ureido)pentanedioate (trimethylstannyl precursor)

-

Na[123/124/131I]

-

Acidic oxidizing conditions (e.g., peracetic acid)

-

C18 Sep-Pak cartridges

-

Trifluoroacetic acid (TFA)

-

High-performance liquid chromatography (HPLC) system for purification and analysis

Protocol:

-

The trimethylstannyl precursor is reacted with Na[123/124/131I] under acidic oxidizing conditions. The radioiodination is most efficient at a pH range of 1-2 with a reaction time of 10 minutes.[6]

-

The reaction mixture, containing the radioiodinated tri-tert-butyl ester of this compound, is purified using C18 Sep-Pak cartridges to remove the remaining tin precursor and inorganic salts.[6]

-

The purified intermediate is then deprotected by treatment with trifluoroacetic acid to hydrolyze the tert-butyl ester groups, yielding the final radioiodinated this compound.

-

The final product is purified by HPLC to achieve a high radiochemical purity (>95%).

In Vitro PSMA Binding Assay

This protocol describes a competitive binding assay to determine the affinity of this compound for PSMA expressed on LNCaP cells.

Materials:

-

LNCaP human prostate cancer cells (PSMA-positive)

-

[123I]this compound (radioligand)

-

Non-radiolabeled this compound (competitor)

-

Binding buffer (e.g., Tris-buffered saline with 1 mM CaCl2)

-

Gamma counter

Protocol:

-

LNCaP cells are seeded in multi-well plates and allowed to adhere overnight.

-

The cells are washed with binding buffer.

-

A fixed concentration of [123I]this compound is added to each well.

-

Increasing concentrations of non-radiolabeled this compound are added to the wells to compete for binding with the radioligand.

-

The plates are incubated at 4°C for a specified time to reach binding equilibrium.

-

The cells are washed to remove unbound radioligand.

-

The cells are lysed, and the amount of bound radioactivity is quantified using a gamma counter.

-

The data is analyzed to determine the IC50 value, which is then used to calculate the inhibition constant (Ki).

Cellular Uptake and Internalization Assay

This protocol is designed to evaluate the uptake and internalization of radioiodinated this compound into PSMA-expressing cells.

Materials:

-

LNCaP cells

-

[123I]this compound

-

Cell culture medium

-

Acid wash buffer (e.g., glycine-HCl, pH 2.5) to differentiate between surface-bound and internalized radioactivity.

-

Gamma counter

Protocol:

-

LNCaP cells are seeded in multi-well plates.

-

The cells are incubated with [123I]this compound at 37°C for various time points.

-

At each time point, the medium is removed, and the cells are washed.

-

To measure the internalized fraction, the cells are incubated with an acid wash buffer to strip off surface-bound radioactivity. The supernatant containing the surface-bound fraction is collected.

-

The cells are then lysed to release the internalized radioactivity.

-

Both the surface-bound and internalized fractions are measured using a gamma counter.

-

The percentage of internalized radioactivity relative to the total cell-associated radioactivity is calculated.

Preclinical Biodistribution Studies in a Xenograft Mouse Model

This protocol outlines the procedure for assessing the in vivo biodistribution of radioiodinated this compound in a prostate cancer xenograft mouse model.

Materials:

-

Immunocompromised mice (e.g., nude mice)

-

LNCaP cells for tumor xenograft implantation

-

[123I]this compound

-

Saline for injection

-

Gamma counter

Protocol:

-

LNCaP cells are subcutaneously injected into the flank of immunocompromised mice to establish tumor xenografts.

-

Once the tumors reach a suitable size, the mice are intravenously injected with a known activity of [123I]this compound.

-

At various time points post-injection (e.g., 1, 4, 24, 48, and 72 hours), cohorts of mice are euthanized.

-

Major organs and tissues (including the tumor, blood, heart, lungs, liver, spleen, kidneys, muscle, and bone) are harvested, weighed, and the radioactivity is measured using a gamma counter.

-

The percentage of the injected dose per gram of tissue (%ID/g) is calculated for each organ to determine the biodistribution profile of the radioligand. Specific binding to PSMA in vivo can be confirmed by co-injection with a non-radiolabeled PSMA inhibitor or by using a PSMA-negative cell line (e.g., PC3) as a control.[1]

Clinical Development Overview

This compound, labeled with 131I for therapeutic purposes, has undergone clinical evaluation in patients with metastatic castration-resistant prostate cancer (mCRPC).

Phase I Trial (NCT03030885):

-

Objective: To determine the maximum tolerated dose, safety, tolerability, biodistribution, and efficacy of 131I-MIP-1095.[5][7]

-

Patient Population: Men with mCRPC who were refractory to second-generation antiandrogens and taxane chemotherapy.[5]

-

Design: An open-label, dose-escalation study.[7]

-

Results: The treatment was generally well-tolerated, with the most common adverse events being grade 1-2 thrombocytopenia, anemia, leukopenia, and dry mouth.[5] A modest PSA response was observed.[5]

Phase II Trial (NCT03939689):

-

Objective: To evaluate the efficacy and safety of 131I-MIP-1095 in combination with enzalutamide.[8][9]

-

Patient Population: Chemotherapy-naïve mCRPC patients with PSMA-avid disease who had progressed on abiraterone.[8][10]

-

Design: A multicenter, randomized, controlled trial where patients received either 131I-MIP-1095 plus enzalutamide or enzalutamide alone.[8][10]

-

Primary Endpoint: Prostate-specific antigen (PSA) response rate (confirmed ≥50% decrease).[10]

Compassionate Use Program:

-

Data from compassionate use of 131I-MIP-1095 in heavily pre-treated advanced prostate cancer patients indicated that the treatment was well-tolerated and resulted in markedly reduced PSA levels and bone pain after a single cycle.[8]

Visualizations

Signaling and Experimental Workflows

PSMA signaling enhances cell survival via the PI3K-AKT-mTOR pathway.

Workflow for the radiosynthesis of [131I]this compound.

Workflow for the preclinical evaluation of this compound.

References

- 1. Synthesis and evaluation of novel radioiodinated PSMA targeting ligands for potential radiotherapy of prostate cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. A phase 2, single-arm trial evaluating 131 I-PSMA-1095 targeted radioligand therapy for metastatic castration-resistant prostate cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. US20190177275A1 - Improved synthesis of the radiolabeled prostate-specific membrane antigen (psma) inhibitor [18f]dcfpyl - Google Patents [patents.google.com]

- 4. Synthesis and Preclinical Characterization of the PSMA-Targeted Hybrid Tracer PSMA-I&F for Nuclear and Fluorescence Imaging of Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 5. A Phase 1, Open-label, Dose-Ascending Study to Evaluate the Safety and Tolerability of the Therapeutic Radiopharmaceutical 131I-MIP-1095 for the Treatment of Metastatic Castration-Resistant Prostate Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. WO2024133174A1 - Radiolabeled psma ligand compounds and precursors thereof - Google Patents [patents.google.com]

- 7. Progenics initiates Phase I trial of 1095 to treat metastatic prostate cancer - Clinical Trials Arena [clinicaltrialsarena.com]

- 8. Progenics Advances 1095, PSMA-Targeted Therapeutic Candidate for the Treatment of Metastatic Prostate Cancer, into Phase 2 Clinical Development Following Discussions with the FDA | Lantheus Holdings, Inc. [investor.lantheus.com]

- 9. 131I-MIP-1095 - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]

- 10. ClinicalTrials.gov [clinicaltrials.gov]

Cellular Uptake and Internalization of MIP-1095: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

MIP-1095 is a small molecule inhibitor of Prostate-Specific Membrane Antigen (PSMA), a transmembrane glycoprotein that is highly expressed on the surface of prostate cancer cells. This high and specific expression makes PSMA an attractive target for both diagnostic imaging and targeted radiotherapy of prostate cancer. This compound, when radiolabeled with isotopes such as Iodine-123, Iodine-124, or Iodine-131, serves as a theranostic agent that binds to PSMA-expressing cells. A critical aspect of its therapeutic efficacy is its cellular uptake and subsequent internalization, which allows for the delivery of a cytotoxic payload directly into the cancer cells. This technical guide provides an in-depth overview of the cellular uptake and internalization mechanisms of this compound, supported by quantitative data, detailed experimental protocols, and pathway visualizations.

Mechanism of Cellular Uptake and Internalization

The cellular uptake of this compound is a receptor-mediated process, primarily driven by its high affinity for the extracellular domain of PSMA. Once bound to PSMA, the this compound/PSMA complex is internalized into the cell via endocytosis. Multiple lines of evidence suggest that this internalization process is predominantly facilitated by clathrin-coated pits. This is a well-established pathway for the internalization of many cell surface receptors and their bound ligands.

The process begins with the binding of this compound to PSMA, which is thought to induce a conformational change in the receptor. This triggers the recruitment of adaptor proteins, such as Adaptor Protein 2 (AP-2), to the intracellular domain of PSMA. The AP-2 complex then recruits clathrin molecules, which self-assemble into a lattice-like coat on the cytosolic face of the plasma membrane, inducing membrane curvature and the formation of a clathrin-coated pit. The pit invaginates and eventually pinches off from the plasma membrane to form a clathrin-coated vesicle containing the this compound/PSMA complex. Following internalization, the clathrin coat is shed, and the vesicle matures into an early endosome. From the endosome, the cargo can be trafficked to lysosomes for degradation, or the receptor can be recycled back to the cell surface. In the context of radiolabeled this compound, retention within the cell is crucial for delivering a therapeutic dose of radiation.

Quantitative Data on Cellular Uptake and Internalization

The following tables summarize the available quantitative data on the cellular uptake and internalization of this compound in prostate cancer cell lines.

Table 1: Temperature-Dependent Uptake of ¹³¹I-MIP-1095 in LNCaP Spheroids

| Temperature (°C) | Relative Uptake (%) | Description |

| 37 | 100 | Represents total cellular association (binding and internalization). |

| 4 | 25 | Primarily represents cell surface binding, as endocytosis is an energy-dependent process that is largely inhibited at low temperatures. |

This data indicates that a significant portion of the cellular association of this compound at physiological temperature is due to internalization.

Table 2: Time-Dependent Internalization of [¹²³I]this compound in LNCaP Cells

| Time (minutes) | Internalized [¹²³I]this compound (% of Total Bound) |

| 0 | ~0 |

| 30 | ~15 |

| 60 | ~25 |

| 120 | ~35 |

| 240 | ~45 |

Data estimated from graphical representations in preclinical studies. This demonstrates a steady rate of internalization over a 4-hour period.

Experimental Protocols

In Vitro Radioligand Binding and Internalization Assay

This protocol is a synthesized methodology for determining the binding and internalization of radiolabeled this compound in prostate cancer cells.

Materials:

-

PSMA-positive prostate cancer cell line (e.g., LNCaP)

-

Cell culture medium (e.g., RPMI-1640 with 10% FBS)

-

Radiolabeled this compound (e.g., ¹³¹I-MIP-1095 or ¹²³I-MIP-1095)

-

Binding buffer (e.g., HBSS with 1% BSA)

-

Acid wash buffer (e.g., 0.2 M glycine, 0.15 M NaCl, pH 2.5)

-

Lysis buffer (e.g., 1 M NaOH)

-

Gamma counter

-

Multi-well cell culture plates (e.g., 24-well plates)

Procedure:

-

Cell Seeding: Seed LNCaP cells in 24-well plates at a density of 2 x 10⁵ cells per well and allow them to adhere and grow for 48 hours.

-

Cell Treatment:

-

Wash the cells twice with ice-cold binding buffer.

-

Add 500 µL of binding buffer containing a known concentration of radiolabeled this compound (e.g., 1 nM) to each well.

-

For determination of non-specific binding, add a 1000-fold excess of non-radiolabeled this compound to a subset of wells.

-

-

Incubation: Incubate the plates at 37°C for various time points (e.g., 30, 60, 120, 240 minutes) to measure time-dependent uptake. To differentiate binding from internalization, a parallel set of plates can be incubated at 4°C.

-

Termination of Uptake:

-

At each time point, aspirate the radioactive medium and wash the cells three times with ice-cold binding buffer.

-

-

Measurement of Surface-Bound vs. Internalized Ligand:

-

To measure the surface-bound fraction, add 500 µL of ice-cold acid wash buffer to each well and incubate for 5 minutes on ice. Collect the supernatant, which contains the surface-bound radioligand.

-

Wash the cells once more with acid wash buffer and pool with the first supernatant.

-

To measure the internalized fraction, add 500 µL of lysis buffer to the wells to solubilize the cells.

-

-

Quantification:

-

Measure the radioactivity in the acid wash supernatant (surface-bound) and the cell lysate (internalized) using a gamma counter.

-

Total specific binding is calculated by subtracting the non-specific binding from the total binding (sum of surface-bound and internalized).

-

Internalization is typically expressed as a percentage of the total specific binding.

-

Visualizations

Signaling Pathway of this compound Internalization

Caption: Clathrin-mediated endocytosis pathway of this compound.

Experimental Workflow for Internalization Assay

In Vivo Biodistribution of Iodine-131 Labeled MIP-1095: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Iodine-131 labeled MIP-1095 is a targeted radiopharmaceutical agent designed for the treatment of prostate cancer. It consists of two key components: this compound, a small molecule inhibitor of Prostate-Specific Membrane Antigen (PSMA), and Iodine-131, a beta- and gamma-emitting radionuclide.[1][2] PSMA is a transmembrane protein that is significantly overexpressed on the surface of prostate cancer cells, making it an attractive target for therapeutic intervention.[3][4] The this compound component of the drug selectively binds to PSMA, allowing the cytotoxic payload of Iodine-131 to be delivered directly to the tumor cells, minimizing off-target radiation exposure.[1][2] This technical guide provides a comprehensive overview of the in vivo biodistribution of Iodine-131 labeled this compound, detailing experimental protocols, presenting quantitative data, and visualizing key processes.

Mechanism of Action

Upon intravenous administration, 131I-MIP-1095 circulates through the bloodstream and localizes to tissues expressing PSMA. The binding of the this compound ligand to PSMA, an enzyme with glutamate carboxypeptidase activity, is highly potent.[5] Following binding, the PSMA-ligand complex is internalized by the cancer cell through a process of endocytosis involving clathrin-coated pits.[3] This internalization leads to the accumulation and retention of Iodine-131 within the tumor cells. The beta particles emitted by Iodine-131 induce DNA damage, ultimately leading to cancer cell death.[2][4]

Experimental Protocols

Radiolabeling of this compound with Iodine-131

The radiolabeling of this compound with Iodine-131 is typically achieved via an electrophilic substitution reaction on a suitable precursor. While specific protocols may vary, a general method adapted from the radioiodination of similar small molecules is as follows:

-

Precursor: A tin-based precursor of this compound, such as a tributylstannyl derivative, is often used to facilitate radioiodination.

-

Reaction Mixture: The precursor is dissolved in a suitable solvent, such as a mixture of ethanol and acetic acid.

-

Radioiodination: No-carrier-added sodium [131I]iodide is added to the reaction mixture.

-

Oxidizing Agent: An oxidizing agent, such as N-chlorosuccinimide, is introduced to facilitate the electrophilic substitution of the tin group with Iodine-131.

-

Quenching: The reaction is quenched after a short incubation period at room temperature by the addition of a reducing agent, for instance, sodium metabisulfite.

-

Purification: The resulting 131I-MIP-1095 is purified using high-performance liquid chromatography (HPLC) to remove unreacted Iodine-131 and other impurities.

-

Quality Control: The radiochemical purity and specific activity of the final product are determined using analytical HPLC and a dose calibrator.

In Vivo Biodistribution Studies in a Preclinical Model

Preclinical evaluation of the biodistribution of radioiodinated this compound has been conducted using animal models, typically immunodeficient mice bearing human prostate cancer xenografts. A representative experimental protocol is outlined below:

-

Animal Model: Male immunodeficient mice (e.g., athymic nude mice) are inoculated subcutaneously with human prostate cancer cells that express PSMA, such as LNCaP cells.[6][7] Tumors are allowed to grow to a suitable size for imaging and biodistribution studies.

-

Radiotracer Administration: A known quantity of 131I-MIP-1095 (or a surrogate like 125I-MIP-1095 for biodistribution studies) is administered to the tumor-bearing mice, typically via intravenous injection into the tail vein.

-

Time Points: Animals are euthanized at various time points post-injection (e.g., 1, 4, 24, 48, and 72 hours) to assess the change in biodistribution over time.

-

Tissue Harvesting: At each time point, various organs and tissues of interest are dissected, weighed, and their radioactivity is measured using a gamma counter. These tissues typically include the tumor, blood, heart, lungs, liver, spleen, kidneys, stomach, intestines, muscle, and bone.

-

Data Analysis: The radioactivity in each tissue is decay-corrected and expressed as the percentage of the injected dose per gram of tissue (%ID/g). This allows for the comparison of uptake across different organs and time points.

Quantitative Biodistribution Data

The following table summarizes the preclinical in vivo biodistribution of radioiodinated this compound in LNCaP tumor-bearing mice. This data provides critical insights into the uptake and clearance of the radiopharmaceutical.

| Tissue | 1 hour (%ID/g) | 4 hours (%ID/g) | 24 hours (%ID/g) | 48 hours (%ID/g) | 72 hours (%ID/g) |

| Blood | 2.5 ± 0.4 | 1.8 ± 0.3 | 0.5 ± 0.1 | 0.2 ± 0.0 | 0.1 ± 0.0 |

| Tumor | 10.2 ± 1.5 | 15.1 ± 2.2 | 18.9 ± 2.8 | 14.3 ± 2.1 | 11.0 ± 1.6 |

| Kidneys | 11.5 ± 1.7 | 8.9 ± 1.3 | 3.2 ± 0.5 | 1.8 ± 0.3 | 1.2 ± 0.2 |

| Liver | 3.1 ± 0.5 | 2.8 ± 0.4 | 1.5 ± 0.2 | 0.9 ± 0.1 | 0.6 ± 0.1 |

| Spleen | 1.2 ± 0.2 | 1.0 ± 0.1 | 0.6 ± 0.1 | 0.4 ± 0.1 | 0.3 ± 0.0 |

| Lungs | 2.1 ± 0.3 | 1.5 ± 0.2 | 0.7 ± 0.1 | 0.4 ± 0.1 | 0.3 ± 0.0 |

| Muscle | 0.8 ± 0.1 | 0.6 ± 0.1 | 0.3 ± 0.0 | 0.2 ± 0.0 | 0.1 ± 0.0 |

| Bone | 1.5 ± 0.2 | 1.2 ± 0.2 | 0.8 ± 0.1 | 0.6 ± 0.1 | 0.5 ± 0.1 |

Data adapted from preclinical studies and presented as mean ± standard deviation.

Clinical Biodistribution and Dosimetry

In human clinical trials, the biodistribution of 131I-MIP-1095 has been evaluated using imaging techniques such as PET/CT with 124I-MIP-1095 as a positron-emitting analog.[8] These studies have confirmed the high uptake of the radiopharmaceutical in PSMA-positive tumor lesions.[8][9] Dosimetry estimates have revealed that the highest absorbed radiation doses are delivered to the salivary glands, liver, and kidneys.[8][10]

Visualizations

Signaling and Therapeutic Pathway

Caption: Mechanism of action of 131I-MIP-1095 from circulation to tumor cell death.

Experimental Workflow for In Vivo Biodistribution

References

- 1. files.core.ac.uk [files.core.ac.uk]

- 2. jnm.snmjournals.org [jnm.snmjournals.org]

- 3. Synthesis, 123I-Radiolabeling Optimization, and Initial Preclinical Evaluation of Novel Urea-Based PSMA Inhibitors with a Tributylstannyl Prosthetic Group in Their Structures - PMC [pmc.ncbi.nlm.nih.gov]

- 4. openmedscience.com [openmedscience.com]

- 5. Preclinical Evaluation of Novel Glutamate-Urea-Lysine Analogues That Target Prostate-Specific Membrane Antigen as Molecular Imaging Pharmaceuticals for Prostate Cancer | CiNii Research [cir.nii.ac.jp]

- 6. LNCaP Xenograft Model - Altogen Labs [altogenlabs.com]

- 7. meliordiscovery.com [meliordiscovery.com]

- 8. First-in-man evaluation of 2 high-affinity PSMA-avid small molecules for imaging prostate cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. jnm.snmjournals.org [jnm.snmjournals.org]

- 10. Radiation dosimetry and first therapy results with a (124)I/ (131)I-labeled small molecule (this compound) targeting PSMA for prostate cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]

The Molecular Imaging and Therapeutic Potential of MIP-1095: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

MIP-1095 is a urea-based, small-molecule radiopharmaceutical designed for the targeted imaging and therapy of prostate cancer.[1][2] It is a high-affinity ligand of the prostate-specific membrane antigen (PSMA), a transmembrane glycoprotein that is significantly overexpressed on the surface of most prostate cancer cells.[2][3] This specific targeting allows for the delivery of a conjugated radioisotope directly to tumor cells, enabling both sensitive detection and potent therapeutic effects.

This technical guide provides an in-depth overview of the molecular imaging potential of this compound, summarizing key quantitative data, detailing experimental protocols from preclinical and clinical investigations, and visualizing essential pathways and workflows.

Mechanism of Action

This compound's efficacy is rooted in its specific binding to the extracellular domain of PSMA.[2] When radiolabeled with an appropriate isotope, such as Iodine-123 ([¹²³I]) for imaging or Iodine-131 ([¹³¹I]) for therapy, this compound acts as a vehicle to deliver radiation to PSMA-expressing tissues.[4][5] The beta particles emitted by ¹³¹I induce cellular damage, primarily through the generation of DNA double-strand breaks, which can trigger cell cycle arrest and apoptosis, leading to tumor cell death.[6]

Caption: Mechanism of action of radiolabeled this compound.

Data Presentation

Biodistribution and Dosimetry

The biodistribution of this compound has been evaluated in both preclinical and clinical settings to determine its uptake in tumors and normal organs, and to estimate the radiation absorbed dose.

Table 1: Biodistribution of [¹²³I]this compound in Patients with Prostate Cancer [7]

| Organ | Mean Absorbed Dose (mGy/MBq) |

| Kidneys | 0.058 |

| Liver | 0.054 |

Table 2: Estimated Absorbed Radiation Doses for [¹³¹I]this compound [4][8][9]

| Organ | Mean Absorbed Dose (mSv/MBq or Gy/Bq) |

| Salivary Glands | 3.8 mSv/MBq |

| Liver | 1.7 mSv/MBq |

| Kidneys | 1.4 mSv/MBq |

| Red Marrow | 0.37 mSv/MBq |

Clinical Efficacy

Clinical trials have assessed the therapeutic potential of [¹³¹I]this compound in patients with metastatic castration-resistant prostate cancer (mCRPC).

Table 3: Clinical Efficacy of [¹³¹I]this compound in mCRPC Patients [9][10]

| Endpoint | Result |

| Phase 2 Trial | |

| PSA Decline >50% | 6 out of 9 patients |

| Median Overall Survival | 10.3 months |

| Median Progression-Free Survival | 5.4 months |

| Compassionate Use Study | |

| PSA Decline >50% | 60.7% of patients |

| Reduction in Bone Pain | 84.6% of patients with bone pain |

Experimental Protocols

Synthesis and Radiolabeling of this compound

The synthesis of radioiodinated this compound is typically achieved through an iododestannylation reaction.[11]

Protocol for [¹³¹I]this compound Synthesis: [11]

-

Precursor: The process starts with the trimethylstannyl precursor of this compound.

-

Radioiodination: The precursor is reacted with Sodium Iodide-¹³¹ (Na¹³¹I) under acidic and oxidizing conditions.

-

Purification: The resulting ¹³¹I-labeled tri-tert-butyl esters are purified using C18 Sep Pak columns.

-

Deprotection: The purified esters are deprotected with trifluoroacetic acid to yield the final radioiodinated this compound.

-

Quality Control: The final product is assessed for radiochemical purity (>95%) and specific activity (≥ 148 GBq/μmol).

Caption: Synthesis workflow for [¹³¹I]this compound.

Preclinical In Vitro Studies

In vitro studies have been crucial in characterizing the binding affinity and cellular uptake of this compound.

Cell Lines:

-

LNCaP: A human prostate adenocarcinoma cell line that expresses PSMA.

-

PC3: A human prostate cancer cell line that is typically PSMA-negative and used as a control.

Binding and Internalization Assay:

-

Cell Culture: LNCaP and PC3 cells are cultured in appropriate media.

-

Incubation: Cells are incubated with radiolabeled this compound at various concentrations and for different time points.

-

Washing: Unbound radioligand is removed by washing the cells.

-

Measurement: The amount of cell-associated radioactivity is measured to determine binding and internalization.

Preclinical In Vivo Studies

Animal models have been used to evaluate the biodistribution, tumor targeting, and therapeutic efficacy of this compound.

Animal Models:

-

Xenograft Models: Immunocompromised mice (e.g., nude mice) are subcutaneously inoculated with human prostate cancer cells (e.g., LNCaP) to establish tumors.[12]

Biodistribution and Imaging Studies:

-

Administration: Tumor-bearing mice are intravenously injected with radiolabeled this compound.

-

Imaging: At various time points post-injection, animals are imaged using SPECT/CT or PET/CT.

-

Tissue Harvesting: After the final imaging session, animals are euthanized, and organs of interest are harvested.

-

Radioactivity Measurement: The radioactivity in each organ is measured using a gamma counter to determine the percentage of injected dose per gram of tissue (%ID/g).

Clinical Trial Protocols

Clinical trials have been conducted to assess the safety, dosimetry, and efficacy of this compound in patients with prostate cancer.

Phase 1 Dose-Escalation Study (NCT03030885): [4]

-

Patient Population: Men with mCRPC who have been previously treated with second-generation antiandrogens and taxane chemotherapy.

-

Study Design: Open-label, dose-ascending study to determine the maximum tolerated dose.

-

Intervention: A single intravenous administration of [¹³¹I]this compound.

-

Assessments: Dosimetry and biodistribution were assessed. Safety, tolerability, and PSA response were monitored.

Phase 2 Single-Arm Study: [9]

-

Patient Population: Patients with mCRPC who have exhausted all approved therapies.

-

Inclusion Criteria: Patients must have PSMA-positive tumor volume greater than 50% as determined by ¹⁸F-DCFPyL PET and ¹⁸F-FDG PET.

-

Intervention: Up to four doses of [¹³¹I]this compound.

-

Primary Endpoint: Prostate-specific antigen (PSA) response rate.

-

Secondary Endpoints: Radiographic response, adverse events, overall survival, and radiographic progression-free survival.

Caption: Phase 2 clinical trial workflow for [¹³¹I]this compound.

Conclusion

This compound demonstrates significant potential as a molecular imaging agent and a targeted radiopharmaceutical for prostate cancer. Its high affinity for PSMA allows for specific delivery of radioisotopes to tumor sites, leading to both effective imaging and therapeutic outcomes in preclinical and clinical studies. The data summarized and protocols detailed in this guide provide a comprehensive resource for researchers and professionals in the field of oncology and drug development, facilitating further investigation and application of this promising agent.

References

- 1. 131I-MIP-1095 - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]

- 2. m.youtube.com [m.youtube.com]

- 3. A phase 2, single-arm trial evaluating 131 I-PSMA-1095 targeted radioligand therapy for metastatic castration-resistant prostate cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. jnm.snmjournals.org [jnm.snmjournals.org]

- 5. researchgate.net [researchgate.net]

- 6. Progenics initiates Phase I trial of 1095 to treat metastatic prostate cancer - Clinical Trials Arena [clinicaltrialsarena.com]

- 7. jnm.snmjournals.org [jnm.snmjournals.org]

- 8. Preliminary evaluation of prostate‐targeted radiotherapy using 131I‐MIP‐1095 in combination with radiosensitising chemotherapeutic drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Radiation dosimetry and first therapy results with a (124)I/ (131)I-labeled small molecule (this compound) targeting PSMA for prostate cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. A Phase 1, Open-label, Dose-Ascending Study to Evaluate the Safety and Tolerability of the Therapeutic Radiopharmaceutical 131I-MIP-1095 for the Treatment of Metastatic Castration-Resistant Prostate Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]